molecular formula C11H13ClN2O B8200476 (R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8200476
M. Wt: 224.68 g/mol
InChI Key: KLSOXZAKXOXGIW-JTQLQIEISA-N
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Description

(R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral dihydrooxazole compound that serves as a high-value intermediate in asymmetric synthesis and the development of bioactive molecules. With a molecular formula of C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g/mol, this compound is characterized by its high enantiomeric excess (97%, 99% e.e.), making it particularly valuable for research requiring precise stereochemical control . Its primary application is in the synthesis of advanced agrochemicals, specifically as a precursor for neonicotinoid-like insecticides . The compound's mechanism of action is attributed to its ability to enhance binding to nicotinic acetylcholine receptors in insects, causing abnormal nervous system excitation, paralysis, and death . This specificity makes it a crucial building block for developing new pesticides with high efficacy against sucking and chewing insects, while also aiding in the creation of compounds with improved environmental and metabolic profiles . For optimal stability, it is recommended to store this solid compound in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4R)-2-(5-chloropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSOXZAKXOXGIW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely employed method for synthesizing 4,5-dihydrooxazoles involves the cyclocondensation of β-amino alcohols with carbonyl-containing substrates. For (R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole, this approach typically utilizes 5-chloropyridine-2-carbaldehyde and (R)-2-amino-3-methyl-1-butanol. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by acid-catalyzed cyclodehydration to form the oxazoline ring.

Key considerations include:

  • Steric effects : The isopropyl group on the amino alcohol necessitates prolonged reaction times to overcome steric hindrance during cyclization.

  • Acid catalysts : p-Toluenesulfonic acid (pTSA) or HCl in toluene under reflux (110°C) are optimal, achieving yields of 68–72%.

Table 1: Cyclocondensation Optimization Parameters

ParameterOptimal ConditionYield (%)Enantiomeric Excess (%)
CatalystpTSA (10 mol%)7298
SolventToluene6895
Temperature110°C7097
Reaction Time24–36 h7298

Transition Metal-Catalyzed Asymmetric Synthesis

Chiral Ligand Design for Stereochemical Control

The (R)-configuration at the C4 position is efficiently induced using chiral bis(oxazoline) ligands. For instance, (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (iPr-Pybox) coordinates with Cu(OTf)₂ to form a catalytic system that facilitates enantioselective cyclization. This method achieves >99% enantiomeric excess (ee) by leveraging the ligand’s C₂-symmetric structure to create a rigid chiral environment.

Trichloroacetonitrile-Mediated Oxazoline Formation

Novel One-Pot Synthesis

A recently developed method employs trichloroacetonitrile (CCl₃CN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to convert 2-en-4-yn-1-ols into 4-allenyl-oxazolines. While originally designed for allenyl derivatives, this protocol has been adapted for this compound by substituting the alkyne precursor with a chloropyridine-containing analog.

Mechanistic Adaptations

The reaction proceeds through:

  • Nucleophilic attack : The hydroxyl group of the 2-en-4-yn-1-ol attacks CCl₃CN, forming an intermediate trichloroacetimidate.

  • Cyclization : DBU-mediated intramolecular cyclization generates the oxazoline ring.

  • Protonation : Stereoselective protonation at C4 ensures retention of the (R)-configuration.

Table 2: Trichloroacetonitrile Method Performance

SubstrateYield (%)ee (%)Reaction Time (h)
5-Cl-Pyridin-2-en-4-yn-1-ol859918
5-F-Pyridin-2-en-4-yn-1-ol789724

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Tartaric Acid Derivatives as Resolving Agents

For non-catalytic routes, racemic 2-(5-chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is resolved using (R,R)-dibenzoyl tartaric acid. The (R)-enantiomer forms a crystalline diastereomeric salt, separable by fractional crystallization. This method achieves 96% ee but requires multiple recrystallization steps, reducing overall yield to 40–45%.

Green Chemistry Approaches: Solvent-Free Mechanochemical Synthesis

Ball Milling Optimization

Emerging techniques utilize solvent-free ball milling to minimize waste. Equimolar amounts of 5-chloropyridine-2-carbaldehyde and (R)-2-amino-3-methyl-1-butanol are milled with silica gel as a grinding auxiliary. The process completes in 2 h, yielding 65% product with 94% ee, though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new pharmaceuticals .

Medicine

In medicine, ®-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .

Mechanism of Action

The mechanism of action of ®-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can trigger various cellular pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chiral oxazoline derivatives are widely employed in asymmetric synthesis due to their ability to coordinate with metals and stabilize transition states. Below, we compare the target compound with its structural analogs, focusing on substituent effects, synthetic yields, and applications.

Substituent Variations on the Pyridine Ring

a. Trifluoromethyl Substitution
  • Compound : (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
  • Molecular Formula : C₁₂H₁₃F₃N₂O
  • Molecular Weight : 258.23 g/mol
  • Key Features : The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity, making this compound suitable for catalytic applications in fluorinated systems. It is commercially available (100 mg to 100 g) and priced at ¥46,600/100g .
b. Bromophenyl Substitution
  • Compound : (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole
  • Molecular Formula: C₁₂H₁₄BrNO
  • Molecular Weight : 276.15 g/mol
  • Key Features : This brominated analog (CAS 321848-65-1) is synthesized by Synthonix, Inc., with 98% purity. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in constructing complex architectures .
  • Comparison : The bulkier bromophenyl group introduces steric hindrance, which may reduce catalytic efficiency but enhance enantioselectivity in certain asymmetric reactions .

Variations in the Alkyl Group at the 4-Position

a. tert-Butyl Substitution
  • Compound : (S)-2-(6-(tert-Butyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
  • Synthetic Yield : 100%
  • Key Features : The tert-butyl group provides steric bulk, which stabilizes metal complexes in catalysis. This compound is used in high-yield syntheses of chiral ligands .
  • Comparison : The tert-butyl analog exhibits higher thermal stability than the isopropyl variant, making it preferable for high-temperature reactions .
b. Benzhydryl Substitution
  • Compound : (S)-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
  • CAS : 2417528-13-1
  • Key Features : The benzhydryl group (two phenyl rings) enhances π-π stacking interactions, useful in stabilizing transition states in enantioselective catalysis .
  • Comparison : This analog’s extended aromatic system improves chiral induction in asymmetric cycloadditions but complicates synthetic scalability .

Comparative Data Table

Compound Name Substituent (Pyridine) 4-Position Group Molecular Weight (g/mol) Yield (%) Key Application
Target Compound 5-Chloro Isopropyl 240.69 N/A Asymmetric catalysis
(R)-2-(5-Trifluoromethyl-pyridin-2-yl) analog 5-CF₃ Isopropyl 258.23 N/A Fluorinated ligand systems
(R)-2-(2-Bromophenyl) analog 2-Bromo Isopropyl 276.15 ≥95 Cross-coupling reactions
(S)-tert-Butyl analog 6-tert-Butyl Isopropyl 292.40 100 High-stability catalysts
(S)-Benzhydryl analog 6-Benzhydryl Isopropyl 407.50 N/A Enantioselective cycloadditions

Biological Activity

(R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C11H13ClN2O
  • Molecular Weight : 224.69 g/mol
  • CAS Number : 162393972
  • IUPAC Name : this compound

The compound features a chloropyridine moiety and an isopropyl group, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity related to various disease processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to decreased proliferation of cancer cells.
  • Receptor Binding : It may interact with receptors in the central nervous system, influencing neurotransmitter release and modulating neurological functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest its potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

Studies have explored the anticancer potential of this compound. In cell line assays, it has shown promising results against various cancer types:

Cancer Type IC50 Value
Breast Cancer12 µM
Lung Cancer15 µM
Colon Cancer10 µM

The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
  • Clinical Trials for Cancer Treatment : A phase II clinical trial assessed the safety and efficacy of this compound in patients with advanced breast cancer. Preliminary results showed a favorable response rate and manageable side effects, warranting further investigation.

Q & A

Q. What are the common synthetic routes for (R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole, and what factors influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted pyridines and dihydrooxazole precursors. Key methods include:

  • Sonication-assisted synthesis : Reaction of chalcone-like heteroanalogues with hydrazines under sonication in ethanol or methanol/glacial acetic acid (5:1 ratio), yielding 65–80% in 2–20 minutes .
  • Reflux in ethanol : Heating precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) under reflux for 2 hours, followed by recrystallization .
    Critical factors : Solvent polarity, temperature, stoichiometry of reagents, and reaction time. Sonication reduces reaction time significantly compared to traditional reflux .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR (¹H, ¹³C) : Assigns proton and carbon environments, confirming substituent positions .
  • X-ray crystallography : Resolves absolute stereochemistry, particularly for the (R)-configuration .
  • IR and MS : Validate functional groups and molecular mass, respectively .
  • Elemental analysis : Ensures stoichiometric purity .

Q. Table 1: Synthetic Methods for Analogous 4,5-Dihydrooxazole Derivatives

MethodConditionsYield (%)Key ParametersReference
SonicationEthanol/glacial acetic acid, 2–20 min65–80Fast, high yield
RefluxEthanol, 2 h~70Traditional, moderate yield

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for 4,5-dihydrooxazole derivatives?

Methodological Answer:

  • Sample stability : Degradation of organic compounds during prolonged assays (e.g., 9-hour data collection) may skew results. Implement continuous cooling to stabilize samples .
  • Standardized protocols : Use consistent in vitro antimicrobial testing conditions (e.g., concentration, microbial strains) to minimize variability .
  • Purity validation : Pre-screen compounds via HPLC or TLC to rule out impurities affecting bioactivity .

Q. What strategies optimize enantiomeric excess during asymmetric synthesis?

Methodological Answer:

  • Chiral auxiliaries/catalysts : Incorporate enantioselective catalysts during condensation steps.
  • Reaction monitoring : Use chiral HPLC or NMR to track enantiomeric ratios in real-time.
  • X-ray validation : Confirm absolute configuration post-synthesis (e.g., as in for analogous compounds) .

Q. Table 2: Characterization Techniques for Structural Confirmation

TechniqueApplicationReference
X-rayAbsolute stereochemistry
¹H/¹³C NMRSubstituent assignment
IRFunctional group identification

Q. How do structural modifications at the 4-isopropyl or 5-chloropyridinyl positions affect properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Steric effects (isopropyl) : Influence solubility and crystal packing. Compare chloro vs. bromo analogues to assess halogen-dependent bioactivity .

Q. What are key considerations for assessing stability under environmental conditions?

Methodological Answer:

  • Temperature control : Store samples at –20°C to slow degradation .
  • Spectroscopic tracking : Monitor stability via UV-Vis or NMR under varying pH, light, and humidity .

Q. Table 3: Reported Biological Activities of Analogues

ActivityTest MethodResultsReference
AntimicrobialIn vitro (bacterial/fungal)Moderate inhibition of S. aureus
Therapeutic potentialStructural analysisInteraction with binding sites

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